6-(3-Fluoro-5-methoxycarbonylphenyl)nicotinic acid
Description
6-(3-Fluoro-5-methoxycarbonylphenyl)nicotinic acid is a chemical compound that belongs to the class of nicotinic acids It is characterized by the presence of a fluorine atom and a methoxycarbonyl group attached to a phenyl ring, which is further connected to a nicotinic acid moiety
Properties
IUPAC Name |
6-(3-fluoro-5-methoxycarbonylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-20-14(19)10-4-9(5-11(15)6-10)12-3-2-8(7-16-12)13(17)18/h2-7H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTKZOXXNYGSMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=NC=C(C=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70688137 | |
| Record name | 6-[3-Fluoro-5-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261931-05-8 | |
| Record name | 6-[3-Fluoro-5-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Fluoro-5-methoxycarbonylphenyl)nicotinic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluoro-Substituted Phenyl Ring: The synthesis begins with the introduction of a fluorine atom onto a phenyl ring. This can be achieved through electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Introduction of the Methoxycarbonyl Group: The next step involves the esterification of the phenyl ring to introduce the methoxycarbonyl group. This can be done using methanol and a suitable acid catalyst, such as sulfuric acid, under reflux conditions.
Coupling with Nicotinic Acid: The final step is the coupling of the fluoro-substituted phenyl ring with nicotinic acid. This can be achieved through a Suzuki-Miyaura coupling reaction using a palladium catalyst and a boronic acid derivative of nicotinic acid.
Industrial Production Methods
Industrial production of 6-(3-Fluoro-5-methoxycarbonylphenyl)nicotinic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(3-Fluoro-5-methoxycarbonylphenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amino-substituted or thio-substituted derivatives.
Scientific Research Applications
6-(3-Fluoro-5-methoxycarbonylphenyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer, cardiovascular diseases, and neurological disorders.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(3-Fluoro-5-methoxycarbonylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: It may inhibit specific enzymes involved in disease pathways, thereby modulating biochemical processes.
Receptor Binding: The compound may bind to specific receptors on cell surfaces, triggering signaling cascades that lead to therapeutic effects.
Gene Expression Modulation: It may influence gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in cellular functions.
Comparison with Similar Compounds
6-(3-Fluoro-5-methoxycarbonylphenyl)nicotinic acid can be compared with other similar compounds, such as:
3-Fluoro-5-methoxycarbonylphenylboronic acid: This compound shares the fluoro and methoxycarbonyl groups but differs in the presence of a boronic acid moiety instead of nicotinic acid.
3-Fluoro-5-methylphenylboronic acid: Similar in structure but with a methyl group instead of a methoxycarbonyl group.
3-Carbamoyl-5-fluorophenyl boronic acid: Contains a carbamoyl group instead of a methoxycarbonyl group.
Uniqueness
The uniqueness of 6-(3-Fluoro-5-methoxycarbonylphenyl)nicotinic acid lies in its combination of a fluorine atom, a methoxycarbonyl group, and a nicotinic acid moiety, which imparts distinct chemical and biological properties that are not observed in the similar compounds listed above.
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